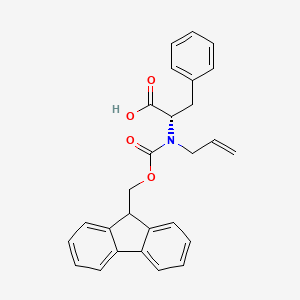
N-Fmoc-N-allyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-N-allyl-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl group attached to the nitrogen atom of the phenylalanine residue. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The allyl group can be introduced using allyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of N-Fmoc-N-allyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-N-allyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The Fmoc group can be removed under basic conditions using piperidine.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Substitution: Nucleophiles like thiols or amines for allyl substitution.
Major Products Formed:
Epoxides or alcohols: from oxidation of the allyl group.
Free amines: from Fmoc deprotection.
Substituted allyl derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry: N-Fmoc-N-allyl-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins . Its Fmoc protecting group is stable under acidic conditions, making it suitable for use in SPPS .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and probes .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable in drug design and development .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and biomaterials. It is also used in the development of novel drug delivery systems and biomaterials for tissue engineering .
Mechanism of Action
The mechanism of action of N-Fmoc-N-allyl-L-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to allow for further peptide bond formation . The allyl group can participate in various chemical reactions, providing versatility in peptide synthesis .
Comparison with Similar Compounds
N-Fmoc-L-phenylalanine: Lacks the allyl group, making it less versatile in certain chemical reactions.
N-Fmoc-4-iodo-L-phenylalanine: Contains an iodine atom, which can be used for radiolabeling and imaging studies.
N-Fmoc-2-methoxy-L-phenylalanine: Contains a methoxy group, which can influence the compound’s reactivity and solubility.
Uniqueness: N-Fmoc-N-allyl-L-phenylalanine is unique due to the presence of both the Fmoc protecting group and the allyl group. This combination allows for a wide range of chemical modifications and applications in peptide synthesis, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C27H25NO4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-enyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H25NO4/c1-2-16-28(25(26(29)30)17-19-10-4-3-5-11-19)27(31)32-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h2-15,24-25H,1,16-18H2,(H,29,30)/t25-/m0/s1 |
InChI Key |
YXCOMOPHVALDPN-VWLOTQADSA-N |
Isomeric SMILES |
C=CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C=CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















